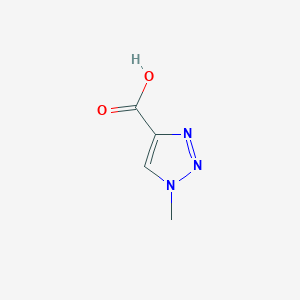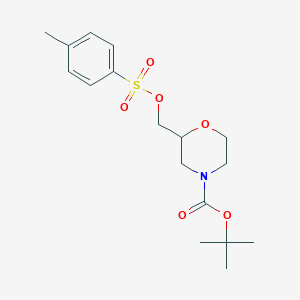
1-甲基-1H-1,2,3-三唑-4-羧酸
描述
1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is planar . The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions .Physical And Chemical Properties Analysis
1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a solid compound . It has a molecular weight of 127.1 . Other physical and chemical properties such as boiling point, flash point, and density are not explicitly mentioned for this specific compound in the available resources.科学研究应用
抗真菌活性
1-甲基-1H-1,2,3-三唑-4-羧酸衍生物已被用于合成具有抗真菌活性的化合物 . 例如,含有三唑的药物如氟康唑和伏立康唑是常用的抗真菌药物 .
抗菌活性
这些化合物对结核分枝杆菌H37Rv菌株表现出抗菌活性 . 三唑在药物化学中被广泛使用,由于其安全性特征和优异的治疗指数,被归类为抗菌剂 .
抗病毒活性
1-甲基-1H-1,2,3-三唑-4-羧酸衍生物已被用于合成具有抗复制流感A病毒和单纯疱疹病毒1型(HSV-1)活性的化合物 . 利巴韦林,一种用于治疗肝炎的广谱抗病毒药物,是具有三唑结构药物的一个显著例子 .
抗癌活性
这些化合物对各种癌细胞系表现出抗癌活性 . 来曲唑、阿那曲唑和伏罗唑是抗癌药物的例子,非常有效 .
抗炎和镇痛活性
抗癫痫活性
作用机制
Target of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against thecarbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme through direct binding with the active site residues . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the biochemical processes it regulates.
Biochemical Pathways
Given its potential inhibitory effect on the carbonic anhydrase-ii enzyme, it can be inferred that it may impact thecarbon dioxide transport and pH regulation pathways in the body .
Result of Action
Based on its potential inhibitory effect on the carbonic anhydrase-ii enzyme, it can be inferred that it may lead to alterations incarbon dioxide transport and pH balance within the body .
生化分析
Biochemical Properties
1-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a precursor for the synthesis of nucleoside analogues, such as Ribavirin . The compound interacts with enzymes involved in esterification processes, such as those catalyzing the conversion of 5-amino-1,2,4-triazole-3-carboxylic acid to its methyl ester . These interactions are crucial for the formation of biologically active molecules that can be used in antiviral therapies.
Cellular Effects
The effects of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of the PXR receptor, which plays a role in the regulation of drug metabolism and detoxification pathways . Additionally, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid can impact cellular metabolism by altering the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1-methyl-1H-1,2,3-triazole-4-carboxylic acid remains stable under various conditions, allowing for extended observation periods in in vitro and in vivo experiments . Its degradation products and their impact on cellular processes must also be taken into account.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antiviral activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
1-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to biologically active forms. The compound’s role in the synthesis of nucleoside analogues highlights its importance in antiviral therapies . Additionally, its interactions with metabolic enzymes can influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
1-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
1-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXBHALPHVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617803 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-71-3 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)



![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)



